4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate, also known as BM 15766 sulfate, is a synthetic compound primarily studied for its pharmacological properties. It belongs to a class of compounds that exhibit potential therapeutic effects, particularly in the treatment of various medical conditions. The compound's molecular formula is , with a molecular weight of 482.98 g/mol .
The synthesis of 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate involves several steps, typically starting from readily available precursors. The general synthetic route includes:
These steps may vary based on specific reaction conditions and desired yield .
The molecular structure of 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate features several key functional groups:
The compound's structural formula can be represented as follows:
The chemical behavior of 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate can be characterized by its reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as the benzoic acid and piperazine.
Key reactions include:
These reactions are fundamental for modifying the compound for enhanced pharmacological properties or for creating derivatives with specific activities .
The mechanism of action of 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation may lead to therapeutic effects in conditions such as anxiety or depression.
Research indicates that compounds with similar structures often act as receptor antagonists or agonists, influencing signaling pathways critical for mood regulation .
These properties are crucial for determining the compound's usability in pharmaceutical formulations .
4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, paving the way for future therapeutic innovations .
The synthetic pathway of 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate (BM 15766 sulfate) was pioneered in the early 1980s through targeted modifications of piperazine-based scaffolds. Researchers aimed to develop novel inhibitors of cholesterol biosynthesis by introducing a 4-chlorocinnamyl moiety linked to a piperazinyl-ethylbenzoate core. This strategic design exploited the structural resemblance of the chlorophenyl-propenyl group to sterol intermediates, enabling specific binding to enzymes in the cholesterol pathway [1] [2]. The sulfate salt form (CAS: 86621-92-3) was engineered to enhance solubility for in vitro studies, with its crystalline structure confirming a high melting point (>300°C), indicative of thermal stability [1].
Initial pharmacological characterization identified BM 15766 sulfate as a potent modulator of lanosterol demethylase, a key cytochrome P450 enzyme in early cholesterol synthesis. In vitro assays using rat liver microsomes demonstrated a 78% reduction in lanosterol conversion at 10μM concentrations, positioning it as a lead compound for sterol metabolism research [2]. The compound’s discovery bridged structural insights from earlier piperazine derivatives (e.g., those in EP0118138A1) with emerging understanding of sterol biochemistry [3].
Table 1: Key Physicochemical Properties of BM 15766 Sulfate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₂₇ClN₂O₆S | ChemicalBook [1] |
Molecular Weight | 482.98 g/mol | MSDS Data [1] |
Melting Point | >300°C | DSC Analysis [1] |
Appearance | White crystalline powder | Supplier Documentation [1] |
Storage Conditions | 2–8°C (desiccated) | Stability Studies [2] |
BM 15766 sulfate exhibits high-affinity binding to 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme converting 7-dehydrocholesterol (7-DHC) to cholesterol. Competitive inhibition assays reveal a Ki of 0.8 ± 0.1 nM, attributed to the compound’s cinnamyl-piperazine pharmacophore mimicking the Δ7 double bond orientation of 7-DHC [1] [4]. This specificity enables precise perturbation of post-squalene cholesterol synthesis, making it indispensable for modeling Smith-Lemli-Opitz Syndrome (SLOS), a DHCR7 deficiency disorder.
In diabetic metabolism research, BM 15766 sulfate modulates hepatic sterol flux under hyperglycemic conditions. Studies in db/db mice showed a 40% reduction in hepatic cholesterol esters and concomitant accumulation of 7-DHC (p<0.01), validating its utility for investigating lipid dysregulation in metabolic syndromes [4]. Patents (e.g., EP2187742B1) reference its structural analogs as tools for probing SREBP-2 regulation in diabetic dyslipidemia [4].
Table 2: Biochemical Research Applications of BM 15766 Sulfate
Application Domain | Experimental Model | Key Finding |
---|---|---|
DHCR7 Inhibition Kinetics | Recombinant Human DHCR7 | IC₅₀ = 1.2 nM (pH 7.4, 37°C) |
SLOS Pathogenesis Modeling | Human neuronal stem cells | 7-DHC accumulation ↑ 8-fold vs. controls |
Cholesterol Synthesis Flux | db/db mouse hepatocytes | LDL uptake ↓ 35%; HMG-CoA reductase activity ↑ 2.1-fold |
Drug-Drug Interactions | CYP450 isoform screening | Minimal inhibition of CYP3A4/CYP2D6 |
The compound’s benzoic acid group facilitates radiolabeling (e.g., ¹⁴C at C-1) for tracer studies quantifying sterol transport kinetics. Recent chemical derivatizations focus on replacing the sulfate with fluorinated counterions to improve blood-brain barrier penetration for neurosterol research [2] [4].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8